molecular formula C17H21N3O3S B11487267 methyl N-{[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetyl}phenylalaninate

methyl N-{[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetyl}phenylalaninate

Cat. No.: B11487267
M. Wt: 347.4 g/mol
InChI Key: NBVMEESULGQAID-UHFFFAOYSA-N
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Description

METHYL 2-{2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-3-PHENYLPROPANOATE is a complex organic compound featuring an imidazole ring, a phenyl group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-3-PHENYLPROPANOATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the ester group, potentially converting the ester to an alcohol.

    Substitution: The phenyl group and the imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, reduced imidazole derivatives.

    Substitution: Various substituted imidazole and phenyl derivatives.

Scientific Research Applications

METHYL 2-{2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-3-PHENYLPROPANOATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involving imidazole derivatives.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, offering functional groups that can be further modified.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. The imidazole ring is known to participate in various biochemical pathways, influencing the activity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL 2-{2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-3-PHENYLPROPANOATE
  • **METHYL 2-{2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-3-(4-METHYLPHENYL)PROPANOATE
  • **METHYL 2-{2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-3-(4-CHLOROPHENYL)PROPANOATE

Uniqueness

The uniqueness of METHYL 2-{2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-3-PHENYLPROPANOATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the imidazole ring and the phenyl group allows for diverse interactions and modifications, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C17H21N3O3S

Molecular Weight

347.4 g/mol

IUPAC Name

methyl 2-[[2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C17H21N3O3S/c1-11-12(2)19-17(18-11)24-10-15(21)20-14(16(22)23-3)9-13-7-5-4-6-8-13/h4-8,14H,9-10H2,1-3H3,(H,18,19)(H,20,21)

InChI Key

NBVMEESULGQAID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)SCC(=O)NC(CC2=CC=CC=C2)C(=O)OC)C

Origin of Product

United States

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